1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one,monohydrochloride
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Overview
Description
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 2-bromopentane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like lithium aluminum hydride to yield the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride involves its interaction with molecular targets in the body. The compound is known to affect neurotransmitter systems, particularly the dopamine and norepinephrine pathways. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft, leading to stimulant effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one
- 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)pentan-1-one
Uniqueness
1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one, monohydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its pharmacological properties and reactivity compared to other substituted cathinones.
Properties
CAS No. |
2748592-71-2 |
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Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-6-13(15-3)14(16)12-9-7-11(5-2)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H |
InChI Key |
IDKPZEBDDMONET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)CC)NC.Cl |
Origin of Product |
United States |
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